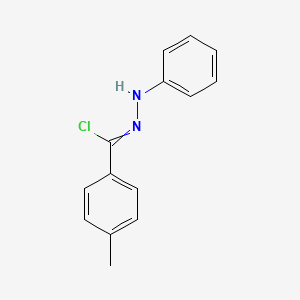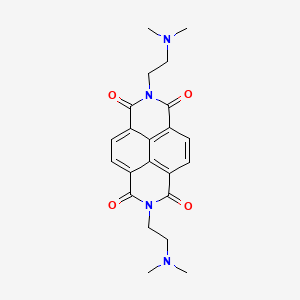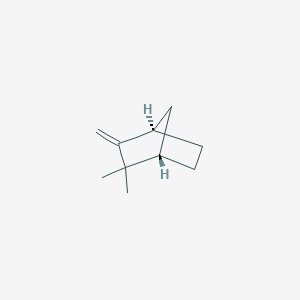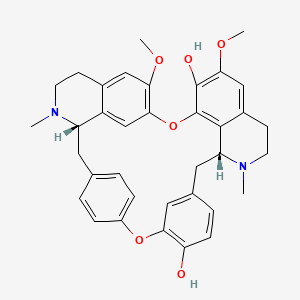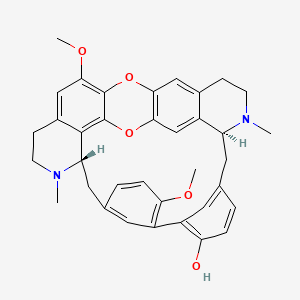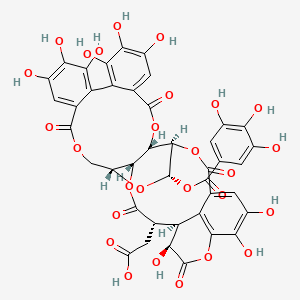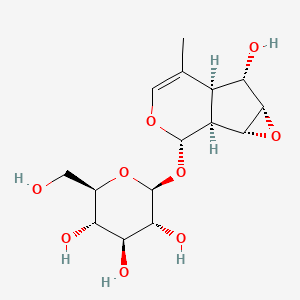![molecular formula C23H46NO4+ B1212358 [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium CAS No. 7085-35-0](/img/structure/B1212358.png)
[3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium is an acylcholine.
A long-chain fatty acid ester of carnitine which facilitates the transfer of long-chain fatty acids from cytoplasm into mitochondria during the oxidation of fatty acids.
Applications De Recherche Scientifique
Conformational Analysis : A study by Brouillette, Gray, & Saeed (1995) used rigid analogs of carnitine, including a compound structurally similar to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium, to explore the conformational states of carnitine. This work contributes to understanding the structural flexibility and potential interactions of similar compounds.
Material Synthesis and Characterization : Zheng, Meshitsuka, & Ishizu (1995) in their study on amphoteric cellulose derivatives discussed the synthesis of derivatives containing cationic groups similar to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium. These materials were evaluated for their molecular sizes and ionic interactions, highlighting the compound's utility in modifying cellulose properties.
DNA-Binding Properties : Pawlica et al. (2009) investigated dicationic derivatives of dibenzotetraaza[14]annulene with substituents including trimethylammonium propyl groups. Their work focused on understanding how these groups influence the interaction with DNA, suggesting potential applications in gene therapy or molecular biology.
Plant Growth Research : Tolbert (1960) in their work on (2-Chloroethyl) Trimethylammonium Chloride described the effects of compounds related to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium on plant growth. This research contributes to our understanding of how such compounds can influence plant physiology.
Antibacterial Activity : Xu et al. (2011) studied N,O-quaternary ammonium chitosan with structural similarities to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium. Their work explored the antibacterial properties of these compounds, indicating potential applications in antimicrobial materials.
Drug Delivery Systems : The study by Wang, Guo, Xu, Barron, & Szoka (1998) on alkyl acyl carnitine esters, which are structurally related to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium, focused on their potential as biocompatible cationic lipids for gene transfer. This research is significant for the development of efficient gene delivery systems.
Propriétés
Numéro CAS |
7085-35-0 |
|---|---|
Formule moléculaire |
C23H46NO4+ |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/p+1 |
Clé InChI |
XOMRRQXKHMYMOC-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Synonymes |
Hexadecanoylcarnitine Palmitoylcarnitine Palmitylcarnitine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



